molecular formula C20H42O6 B1582778 N-decylpentaoxyethylene CAS No. 23244-49-7

N-decylpentaoxyethylene

Cat. No.: B1582778
CAS No.: 23244-49-7
M. Wt: 378.5 g/mol
InChI Key: QAXPOSPGRHYIHE-UHFFFAOYSA-N
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Description

N-decylpentaoxyethylene is a nonionic surfactant widely used in various scientific and industrial applications. It is formed by the ethoxylation of decanol (decyl alcohol) to produce a compound with five ethylene glycol units. This surfactant is known for its ability to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-decylpentaoxyethylene is synthesized through the ethoxylation of decanol. The reaction involves the addition of ethylene oxide to decanol in the presence of a catalyst, typically a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation .

Industrial Production Methods

In industrial settings, the production of pentaethylene glycol monodecyl ether follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-decylpentaoxyethylene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pentaethylene glycol monodecyl ether primarily involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with hydrophobic molecules through van der Waals forces and hydrogen bonding, facilitating their dispersion in water .

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol monodecyl ether: Similar structure but with four ethylene glycol units.

    Hexaethylene glycol monodecyl ether: Contains six ethylene glycol units.

    Octaethylene glycol monodecyl ether: Comprises eight ethylene glycol units.

Uniqueness

N-decylpentaoxyethylene is unique due to its balance between hydrophilic and hydrophobic properties, making it highly effective as a surfactant. Its specific structure allows for optimal solubilization of hydrophobic substances while maintaining stability in aqueous solutions .

Properties

IUPAC Name

2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXPOSPGRHYIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075201
Record name 3,6,9,12,15-Pentaoxapentacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23244-49-7
Record name 3,6,9,12,15-Pentaoxapentacosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23244-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deceth-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15-Pentaoxapentacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15-Pentaoxapentacosan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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